REACTION_SMILES
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[CH3:22][OH:23].[K+:21].[OH-:20].[o:1]1[c:2]([CH2:6][N:7]([CH2:8][CH2:9][C:10](=[O:11])[O:12][CH2:13][CH3:14])[C:15](=[O:16])[O:17][CH2:18][CH3:19])[cH:3][cH:4][cH:5]1>>[o:1]1[c:2]([CH2:6][N:7]([CH2:8][CH2:9][C:10](=[O:11])[OH:12])[C:15](=[O:16])[O:17][CH2:18][CH3:19])[cH:3][cH:4][cH:5]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)CCN(Cc1ccco1)C(=O)OCC
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Name
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Type
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product
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Smiles
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CCOC(=O)N(CCC(=O)O)Cc1ccco1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |